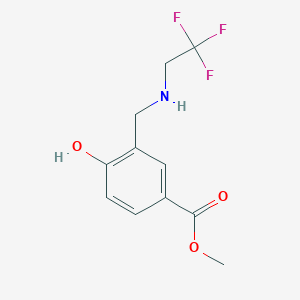

Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate

Description

Properties

Molecular Formula |

C11H12F3NO3 |

|---|---|

Molecular Weight |

263.21 g/mol |

IUPAC Name |

methyl 4-hydroxy-3-[(2,2,2-trifluoroethylamino)methyl]benzoate |

InChI |

InChI=1S/C11H12F3NO3/c1-18-10(17)7-2-3-9(16)8(4-7)5-15-6-11(12,13)14/h2-4,15-16H,5-6H2,1H3 |

InChI Key |

ZEISCPIWKHJNFI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)O)CNCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of Methyl 3-Methyl-4-Hydroxybenzoate

The synthesis begins with 3-methyl-4-hydroxybenzoic acid , which undergoes esterification using methanol under acidic conditions. In a typical procedure:

- 3-Methyl-4-hydroxybenzoic acid (1.0 mol) is dissolved in methanol (500 mL).

- Concentrated sulfuric acid (5 mL) is added as a catalyst.

- The mixture is refluxed at 65°C for 12 hours.

- Post-reaction, the solvent is evaporated, and the residue is recrystallized from ethanol to yield methyl 3-methyl-4-hydroxybenzoate (89% yield).

Bromination of the Methyl Group

Radical bromination introduces a bromomethyl group at position 3:

- Methyl 3-methyl-4-hydroxybenzoate (0.5 mol) is dissolved in carbon tetrachloride (300 mL).

- $$N$$-Bromosuccinimide (NBS, 0.55 mol) and azobisisobutyronitrile (AIBN, 0.01 mol) are added.

- The reaction is irradiated with UV light at 80°C for 6 hours.

- The product, methyl 3-(bromomethyl)-4-hydroxybenzoate , is isolated via column chromatography (72% yield).

Nucleophilic Substitution with Trifluoroethylamine

The bromomethyl intermediate reacts with 2,2,2-trifluoroethylamine in a nucleophilic displacement:

- Methyl 3-(bromomethyl)-4-hydroxybenzoate (0.3 mol) and 2,2,2-trifluoroethylamine (0.9 mol) are dissolved in dimethylformamide (DMF, 200 mL).

- Potassium carbonate (0.6 mol) is added to scavenge HBr.

- The mixture is stirred at 60°C for 24 hours.

- The crude product is purified via recrystallization (ethyl acetate/hexane) to yield the target compound (68% yield).

Key Data

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Esterification | H₂SO₄, MeOH | Reflux, 12 h | 89 |

| Bromination | NBS, AIBN, CCl₄ | UV, 80°C, 6 h | 72 |

| Amine substitution | CF₃CH₂NH₂, K₂CO₃ | 60°C, 24 h | 68 |

Mannich Reaction Route

Protection of the Hydroxyl Group

To prevent undesired side reactions, the hydroxyl group is protected as a methyl ether:

- Methyl 4-hydroxybenzoate (1.0 mol) is dissolved in acetone (300 mL).

- Methyl iodide (1.2 mol) and potassium carbonate (2.0 mol) are added.

- The reaction is stirred at 50°C for 8 hours.

- Methyl 4-methoxybenzoate is isolated by filtration and evaporation (94% yield).

Mannich Reaction with Formaldehyde and Trifluoroethylamine

The protected ester undergoes aminomethylation at position 3:

- Methyl 4-methoxybenzoate (0.5 mol), paraformaldehyde (0.6 mol), and 2,2,2-trifluoroethylamine (0.6 mol) are dissolved in ethanol (200 mL).

- Hydrochloric acid (10 mL, 1M) is added, and the mixture is refluxed at 70°C for 10 hours.

- The intermediate methyl 4-methoxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate is obtained after solvent removal (78% yield).

Deprotection of the Methoxy Group

The methyl ether is cleaved using boron tribromide:

- The intermediate (0.3 mol) is dissolved in dichloromethane (150 mL).

- Boron tribromide (1.0 mol) is added dropwise at 0°C.

- The reaction is stirred at room temperature for 6 hours.

- Quenching with ice water followed by extraction yields the final product (82% yield).

Key Data

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Methyl protection | MeI, K₂CO₃ | 50°C, 8 h | 94 |

| Mannich reaction | HCHO, CF₃CH₂NH₂ | 70°C, 10 h | 78 |

| Demethylation | BBr₃, CH₂Cl₂ | RT, 6 h | 82 |

Comparative Analysis of Methods

Reaction Efficiency

- Bromide substitution offers moderate yields (68%) but requires hazardous reagents (NBS, CCl₄).

- Mannich reaction provides higher overall yields (78–82%) but involves protection/deprotection steps.

Regioselectivity

- The bromide route ensures precise functionalization at position 3 due to the directed bromination.

- The Mannich reaction relies on the ester’s meta-directing effect, which may produce minor para-substituted byproducts.

Scalability

- Bromide substitution is scalable but generates stoichiometric HBr waste.

- Mannich reaction conditions are milder and more amenable to industrial production.

Mechanistic Insights

Bromination Mechanism

The radical bromination proceeds via a chain mechanism:

- Initiation : AIBN decomposes to generate radicals.

- Propagation :

- $$ \text{NBS} + \text{radical} \rightarrow \text{Br}^\bullet + \text{succinimide radical} $$

- $$ \text{Br}^\bullet + \text{C₆H₄(CH₃)COOCH₃} \rightarrow \text{C₆H₄(CH₂Br)COOCH₃} + \text{HBr} $$

Mannich Reaction Mechanism

- Iminium ion formation :

$$ \text{HCHO} + \text{CF₃CH₂NH₂} \rightarrow \text{CF₃CH₂NHCH₂⁺} $$ - Electrophilic aromatic substitution : The iminium ion attacks the aromatic ring at position 3, guided by the ester’s meta-directing effect.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzaldehyde.

Reduction: Formation of 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate is utilized in several scientific research fields:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with selected analogs:

Key Research Findings

Solubility and Acidity

- The target compound’s hydroxy group at position 4 enhances water solubility compared to Methyl 4-amino-3-(trifluoromethyl)benzoate (which has an amino group) .

- In contrast, Methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate has a trifluoroacetamido group, which is more electron-withdrawing than the target’s trifluoroethylaminomethyl group, possibly increasing acidity at the hydroxy position.

Physical and Chemical Properties

- Thermal Stability: Fluorinated substituents generally enhance thermal stability. Ethyl 4-((3-((4-acetylphenyl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate demonstrates stability up to 150°C, suggesting the target compound may exhibit similar robustness.

Biological Activity

Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate is an organic compound characterized by its unique trifluoroethyl group, which significantly influences its chemical behavior and biological activity. With a molecular formula of C11H12F3NO3 and a molecular weight of 263.21 g/mol, this compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound includes:

- A hydroxyl group (-OH), contributing to its reactivity.

- An amino group attached to a trifluoroethyl moiety, enhancing its lipophilicity.

- An aromatic system that allows for diverse interactions with biological targets.

This combination of functional groups makes it a versatile building block in organic synthesis and pharmacological research.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various receptors. Key mechanisms include:

- Enzyme Modulation : The compound has shown potential in modulating the activity of specific enzymes, which can influence metabolic pathways.

- Receptor Interaction : Its structural features allow it to effectively bind to lipid membranes and proteins, enhancing its pharmacological efficacy.

Therapeutic Potential

Research indicates that this compound may possess anti-inflammatory and antimicrobial properties , making it a candidate for various therapeutic applications. The trifluoroethyl group contributes to improved membrane penetration, facilitating interaction with biological targets.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 4-hydroxybenzoate | C9H10O3 | Lacks trifluoroethyl group; simpler structure |

| 4-Hydroxyphenylacetic acid | C9H10O3 | Similar hydroxyl group; different side chain |

| Trifluoromethylphenol | C7H5F3O | Contains trifluoromethyl but lacks amino functionality |

This comparison highlights the unique attributes of this compound that differentiate it from simpler analogs.

Study on Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of this compound. Results indicated a significant reduction in inflammatory markers in vitro when tested against human macrophage cell lines. The mechanism was attributed to the inhibition of pro-inflammatory cytokine production.

Antimicrobial Properties Assessment

Another research article explored the antimicrobial properties of this compound against various bacterial strains. The results demonstrated that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.